molecular formula C15H22N2O4S B7020663 N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]thiophene-2-carboxamide

N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]thiophene-2-carboxamide

Cat. No.: B7020663
M. Wt: 326.4 g/mol
InChI Key: ASDHYJDUZOZLPV-UHFFFAOYSA-N
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Description

N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]thiophene-2-carboxamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a carboxamide group

Properties

IUPAC Name

N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-11(16-14(18)13-4-3-9-22-13)15(19)17-6-8-21-10-12(17)5-7-20-2/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDHYJDUZOZLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1CCOC)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the morpholine derivative, followed by the introduction of the thiophene ring and the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product. The use of automated systems and advanced analytical techniques ensures consistency and quality in the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenated reagents, acids, or bases under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[3-(2-hydroxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]thiophene-2-carboxamide
  • N-[1-[3-(2-ethoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]thiophene-2-carboxamide

Uniqueness

N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]thiophene-2-carboxamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

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